m-PEG15-amine

Beschreibung

Significance of Polyethylene (B3416737) Glycol (PEG) Derivatives in Biomedical and Chemical Sciences

Polyethylene glycol (PEG) and its derivatives are synthetic polyether compounds composed of repeating ethylene (B1197577) oxide units. chempep.com Their unique properties, including high solubility in aqueous solutions, biocompatibility, and low toxicity, have made them indispensable in a variety of biomedical and chemical applications. chempep.comnih.govmdpi.com These polymers are frequently used in drug delivery, tissue engineering, and bioconjugation. nih.govbiochempeg.comsigmaaldrich.cn

Overview of PEGylation and its Impact on Bioconjugation and Material Science

PEGylation is the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small drug compounds. biochempeg.comwalshmedicalmedia.com This modification can enhance the therapeutic properties of these molecules by increasing their stability, solubility, and circulation half-life, while reducing their immunogenicity. The "stealth" properties conferred by the PEG chain create a hydration shell that can reduce recognition by the immune system. chempep.compapyrusbio.com

In material science, PEG derivatives are used to create hydrogels for applications like wound healing and cell culture. walshmedicalmedia.com They are also used to functionalize the surfaces of nanoparticles to improve their biocompatibility and systemic delivery. sigmaaldrich.cnpapyrusbio.com The ability to attach various reactive functional groups to the ends of PEG polymers allows for their use as crosslinking agents or spacers in chemical structures. biochempeg.com

Role of PEG Spacers in Modulating Conjugate Properties

The introduction of a hydrophilic PEG spacer can increase the aqueous solubility of a conjugate, which is particularly beneficial when working with hydrophobic molecules. broadpharm.comchemicalbook.com This enhanced solubility can facilitate the synthesis of conjugates with a high drug-to-antibody ratio. rsc.org However, the flexibility of the PEG chain can also pose a risk of masking the biologically active site of a peptide or protein, potentially impairing its binding affinity if the spacer is too long. nih.gov Therefore, the length of the PEG spacer must be carefully optimized for each specific application. nih.gov

Specific Focus on m-PEG15-amine within PEG Chemistry

Within the vast family of PEG derivatives, this compound holds a specific and important role. It is a mono-functional PEG, meaning it has a reactive group at only one end, which prevents unwanted crosslinking reactions. biochempeg.com

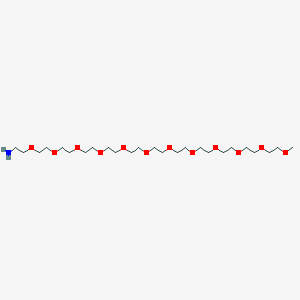

Structural Characteristics of this compound

This compound is characterized by a chain of 15 repeating ethylene glycol units. broadpharm.comchemicalbook.com One end of the polymer chain is capped with a methoxy (B1213986) group (m-PEG), while the other end terminates in a primary amine group (-NH2). broadpharm.com The amine group is a reactive handle that can be used to conjugate the PEG chain to other molecules, such as those containing carboxylic acids, activated NHS esters, or carbonyls. broadpharm.comchemicalbook.commedkoo.com The hydrophilic PEG spacer increases the solubility of the molecule in aqueous media. broadpharm.comchemicalbook.commedkoo.com

Below is a table summarizing the key structural and chemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44-pentadecaoxahexatetracontan-46-amine | medkoo.com |

| CAS Number | 80506-64-5 | broadpharm.commedkoo.com |

| Molecular Formula | C31H65NO15 | broadpharm.com |

| Molecular Weight | 691.85 g/mol | medkoo.comadvancedchemtech.com |

| Appearance | Solid powder | medkoo.com |

| Solubility | Soluble in DMSO and water | chemicalbook.commedkoo.com |

| Purity | >98% | broadpharm.commedkoo.com |

Distinguishing Features of Mono-methoxy PEG (m-PEG) Architectures

Mono-methoxy PEGs (m-PEGs) are a class of PEG derivatives where one of the terminal hydroxyl groups is replaced by a methoxy group. biochempeg.comresearchgate.net This modification is crucial as it renders one end of the PEG chain inert, preventing crosslinking and aggregation during conjugation reactions. researchgate.net This feature is particularly important in the PEGylation of therapeutic proteins, where uncontrolled crosslinking can lead to a loss of biological activity. researchgate.net

The architecture of m-PEG can vary, including linear, branched, and Y-shaped structures. sigmaaldrich.cnnih.gov Linear m-PEGs, like this compound, are commonly used for bioconjugation and as linkers. sigmaaldrich.cn The presence of the methoxy group and a single reactive terminal group allows for precise, site-specific modifications of biomolecules. mdpi.comnih.gov Research has shown that the specific architecture of the m-PEG can influence the immunological properties and clearance of the resulting conjugate. nih.gov For example, antibodies that recognize the terminal methoxy group may have different effects on conjugates with single versus multiple PEG chains. nih.gov

An in-depth examination of the synthetic methodologies for this compound reveals a multi-step process reliant on precise control over polymer chain length and strategic functionalization. The synthesis of this specific, monodisperse amino-terminated polyethylene glycol involves sophisticated techniques to build the PEG backbone and introduce the terminal amine group.

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H53NO12/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h2-26H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKSQCLPULZWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H53NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80506-64-5 | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(2-aminoethyl)-.omega.-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methoxypolyethylene glycol amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for M Peg15 Amine and Its Precursors

The creation of m-PEG15-amine, a monodisperse methoxy-terminated polyethylene (B3416737) glycol with 15 ethylene (B1197577) oxide units and a terminal amine group, is a precise process. chemicalbook.commedkoo.com It begins with the synthesis of the PEG chain itself, followed by the crucial step of introducing the amine functionality.

Reactivity and Bioconjugation Chemistry of M Peg15 Amine

Amine-Reactive Chemistry of m-PEG15-amine

The primary amine of this compound is a potent nucleophile, enabling it to participate in several reliable and efficient conjugation reactions. The most common strategies involve reactions with carboxylic acids, activated esters, and carbonyl compounds.

Reaction with Carboxylic Acids and Activated Esters (e.g., NHS Esters)

The formation of a stable amide bond is a cornerstone of bioconjugation, linking the amine of this compound to a carboxyl-containing molecule. researchgate.net This can be achieved through two primary routes.

Direct reaction with a carboxylic acid requires the use of a coupling agent, or activator, to convert the carboxyl group's hydroxyl into a better leaving group. unimi.it Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commonly used for this purpose, often in conjunction with N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive intermediate. unimi.itacs.org

A more direct and highly efficient method involves the use of pre-activated carboxylic acids, most notably NHS esters. nih.gov The NHS ester group readily reacts with the primary amine of this compound in a nucleophilic acyl substitution reaction. researchgate.net This reaction proceeds efficiently under mild, slightly basic conditions (typically pH 7-9) to form a highly stable amide linkage, releasing NHS as a byproduct. nih.govcreativepegworks.com The reaction is favored at this pH range because the amine is sufficiently deprotonated to be nucleophilic, while the hydrolysis of the NHS ester is minimized. creativepegworks.com

| Reagent Type | Coupling Partner | Activating/Coupling Agents | Resulting Linkage | Typical pH |

| This compound | Carboxylic Acid | EDC, DCC, HATU | Amide | 4.5-5.5 (for EDC activation) |

| This compound | Activated Ester (NHS) | None required | Amide | 7.0-9.0 |

Conjugation with Carbonyl Compounds (Ketones, Aldehydes)

This compound can be conjugated to molecules containing aldehyde or ketone functionalities through a process known as reductive amination. libretexts.org This reaction creates a stable secondary amine linkage and proceeds in two main steps. jyi.org

First, the nucleophilic primary amine of the PEG attacks the electrophilic carbonyl carbon of the aldehyde or ketone. nih.gov This addition, which is typically favored under mildly acidic conditions (pH ~4-5), is followed by the elimination of a water molecule to form a reversible imine intermediate, also known as a Schiff base. nih.govnih.gov

Second, the intermediate imine is reduced to a stable secondary amine using a mild reducing agent. jyi.org Sodium cyanoborohydride (NaBH₃CN) is a particularly effective reagent for this step because it is selective for the reduction of the imine C=N bond over the original C=O carbonyl bond, allowing the reaction to be performed in a single pot. jyi.orgarizona.edu The resulting secondary amine linkage is stable and maintains a positive charge at physiological pH if the reaction is performed at an amine, which can be beneficial in certain applications. libretexts.org

| Parameter | Description |

| Reactants | This compound and an aldehyde- or ketone-containing molecule. |

| Key Intermediate | Imine (Schiff Base). |

| Optimal pH for Imine Formation | Mildly acidic (e.g., pH 4-5) to catalyze dehydration without protonating the amine nucleophile. nih.gov |

| Reducing Agent | Typically a mild hydride reagent, such as Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃). jyi.org |

| Final Linkage | Stable secondary amine. |

Site-Specific Bioconjugation Strategies Utilizing this compound

In the context of biopharmaceuticals, particularly peptides and proteins, controlling the site of PEGylation is crucial to preserve biological activity. nih.gov The primary amine of this compound can be directed toward specific sites, primarily the N-terminal α-amine or the ε-amines of lysine (B10760008) residues. ccspublishing.org.cn

N-terminal α-Amine Modification of Peptides and Proteins

Site-specific modification of the single α-amino group at the N-terminus of a protein or peptide is highly desirable as it yields a homogeneous product. ccspublishing.org.cn This selectivity can often be achieved by carefully controlling the reaction pH. nih.gov The pKa of the N-terminal α-amine is typically in the range of 7 to 8, which is significantly lower than the pKa of the ε-amine of lysine residues (~10.5). ccspublishing.org.cnnih.govcreativepegworks.com

By conducting the conjugation reaction at a near-neutral or slightly acidic pH (e.g., pH 6.5-7.5), the N-terminal α-amine is more deprotonated and thus more nucleophilic than the lysine ε-amines, which remain largely protonated and unreactive. arizona.educcspublishing.org.cn This pKa difference allows for the preferential reaction of amine-reactive reagents, such as those that couple with this compound, at the N-terminus. nih.govccspublishing.org.cn

Lysine ε-Amine Modification of Proteins

Lysine residues are frequently targeted for PEGylation due to their abundance and accessibility on the protein surface. ccspublishing.org.cnmdpi.com The ε-amino group of lysine is a primary amine, chemically identical in its reactivity to the terminal amine of this compound. nih.gov To effectively target these residues, the conjugation reaction is typically carried out at a more basic pH (e.g., pH 8.5-9.5). ccspublishing.org.cn Under these conditions, the lysine ε-amines are sufficiently deprotonated to become reactive nucleophiles. ccspublishing.org.cn

However, since most proteins contain multiple lysine residues, this approach typically results in a heterogeneous mixture of PEGylated isomers with varying numbers of PEG chains attached at different locations. nih.gov This can lead to challenges in purification and potential variability in the biological activity of the final product.

Considerations for Chemo- and Regioselectivity in Bioconjugation

Achieving chemo- and regioselectivity—reacting with the desired functional group at a specific location—is a primary goal of advanced bioconjugation. When using this compound to target amines on a protein, several factors must be considered.

pH Control : As discussed, exploiting the pKa difference between the N-terminal α-amine (pKa ~7-8) and lysine ε-amines (pKa ~10.5) is the most common strategy for achieving regioselectivity. nih.govccspublishing.org.cn A lower pH favors N-terminal modification, while a higher pH favors lysine modification. ccspublishing.org.cn

Reagent Stoichiometry : Limiting the molar excess of the PEGylating agent can help reduce the extent of multi-PEGylation, although it may not significantly improve site-specificity.

Steric Accessibility : The local microenvironment and three-dimensional structure of the protein can render some amine groups more accessible to the bulky this compound reagent than others. ccspublishing.org.cn An N-terminal amine is often highly solvent-exposed, contributing to its reactivity. acs.orgccspublishing.org.cn

Chemoselectivity : While the reactions discussed are highly chemoselective for primary amines, side reactions can occur under certain conditions. For instance, at very high pH, activated esters may also react with the hydroxyl groups of tyrosine or serine, though the resulting ester bond is less stable than the amide bond formed with amines.

By carefully optimizing these parameters, it is possible to direct the conjugation of this compound to a specific site on a protein, thereby producing more homogeneous and well-defined bioconjugates. nih.gov

Mechanisms of Amide and Urethane (B1682113) Bond Formation in this compound Conjugation

The terminal primary amine group is the key functional moiety of this compound, governing its reactivity in bioconjugation. This amine group acts as a potent nucleophile, enabling the formation of stable covalent bonds with various electrophilic partners. Among the most common and well-established conjugation strategies are the formation of amide and urethane linkages.

Amide Bond Formation

The formation of an amide bond is a cornerstone of bioconjugation, linking the primary amine of this compound to a carboxylic acid group on a target molecule, such as a protein, peptide, or functionalized surface. The direct reaction between a carboxylic acid and an amine is generally slow and requires harsh conditions. youtube.com Therefore, the carboxylic acid must first be "activated" to create a more reactive electrophile susceptible to nucleophilic attack by the amine. youtube.comwindows.net

The general mechanism proceeds in two steps:

Activation of the Carboxylic Acid: A coupling agent is used to convert the carboxyl group's hydroxyl into a good leaving group. Common activating agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). windows.net Often, this activation is performed in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to form a more stable, yet highly reactive, NHS-ester intermediate. windows.netnih.gov This intermediate is less susceptible to hydrolysis in aqueous media compared to the carbodiimide-activated species, allowing for a more efficient two-step conjugation process.

Nucleophilic Attack by the Amine: The primary amine of this compound attacks the electrophilic carbonyl carbon of the activated ester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., NHS) and forming a stable amide bond. youtube.com

The efficiency of the reaction is pH-dependent. The amine must be in its deprotonated, nucleophilic state, which is favored at a pH above its pKa. Therefore, these reactions are typically carried out in buffers with a pH range of 7 to 9. windows.net

Urethane Bond Formation

Urethane (or carbamate) linkages are formed through the reaction of the primary amine of this compound with an isocyanate group. This reaction is a type of nucleophilic addition.

The mechanism involves the direct attack of the lone pair of electrons from the amine's nitrogen atom on the highly electrophilic carbon atom of the isocyanate group (-N=C=O). This forms a zwitterionic intermediate, which rapidly rearranges through a proton transfer from the nitrogen to the oxygen, resulting in the stable urethane bond. This reaction is generally very efficient and does not produce any byproducts. mdpi.com The presence of amine catalysts can significantly accelerate the rate of urethane formation by activating the reactants. mdpi.com

| Linkage Type | Reacting Groups | Common Activating/Coupling Agents | Mechanism | Typical pH | Byproduct |

|---|---|---|---|---|---|

| Amide | Amine + Carboxylic Acid | EDC/NHS, DCC | Nucleophilic Acyl Substitution | 7.0 - 8.5 | Urea derivative, NHS |

| Urethane | Amine + Isocyanate | None required (can be catalyzed) | Nucleophilic Addition | Neutral to slightly basic | None |

Emerging Bioconjugation Methodologies Applicable to this compound (e.g., Imide Transfer)

While amide and urethane formations are robust methods, the field of bioconjugation is continually evolving to offer greater selectivity, milder reaction conditions, and novel functionalities. Several emerging methodologies are directly applicable to the primary amine of this compound.

Imide Transfer

A novel amine-targeting reaction involves the use of pyrocinchonimides, which are dimethylated analogs of maleimides. nih.govnih.gov Unlike maleimides that famously react with thiols, pyrocinchonimides engage in a surprising imide transfer reaction with primary amines. nih.govresearchgate.net

The proposed mechanism involves the nucleophilic attack of the primary amine from a molecule like this compound on one of the carbonyl groups of the pyrocinchonimide ring. nih.gov This is followed by a series of rearrangements that ultimately result in the transfer of the imide moiety to the incoming amine, forming a new N-substituted imide. nih.gov A key advantage of this reaction is its unique selectivity. It demonstrates a preference for certain amine groups on a protein surface that is not solely based on solvent accessibility, offering a potential route to more controlled and site-specific conjugation compared to traditional NHS ester reactions. nih.govnih.gov The reaction is thermodynamically controlled and the resulting linkage exhibits slow reversion only under high pH conditions. nih.govresearchgate.net

Azaphilone-Based Conjugation

Recently, azaphilones, a class of fungal polyketide metabolites, have been developed as activation-free reagents for the specific modification of primary amines. nih.govnih.gov This method is inspired by the natural formation of vinylogous γ-pyridones (vPDNs). The reaction between an azaphilone derivative and a primary amine, such as that on this compound, proceeds via a "ring-opening/ring-closure" sequence. researchgate.net This process generates a highly stable and fluorescent vPDN linkage, with water as the only byproduct. researchgate.net This methodology offers high chemoselectivity for primary amines and proceeds efficiently under physiological conditions, making it a valuable tool for bioconjugation. nih.govresearchgate.netresearchgate.net

| Methodology | Reagent Class | Target Functional Group | Resulting Linkage | Key Advantages |

|---|---|---|---|---|

| Imide Transfer | Pyrocinchonimides | Primary Amines | N-substituted Imide | Unique amine selectivity, thermodynamically controlled, no reaction with thiols. nih.govnih.gov |

| Azaphilone Chemistry | Azaphilones | Primary Amines | Vinylogous γ-pyridone (vPDN) | Activation-free, high chemoselectivity, stable and fluorescent product, water is the only byproduct. nih.govresearchgate.net |

Applications of M Peg15 Amine in Advanced Research Fields

Protein and Peptide PEGylation Research

PEGylation, the covalent attachment of PEG chains to proteins and peptides, is a well-established strategy to improve the therapeutic potential of biomolecules. The m-PEG15-amine linker is utilized in this context for its ability to be selectively coupled to proteins and peptides, offering a balance between the benefits of PEGylation and the potential for steric hindrance that can be associated with larger PEG chains.

The conjugation of PEG chains, such as this compound, to proteins and peptides has a profound impact on their pharmacokinetic (PK) and pharmacodynamic (PD) profiles in research settings. The attachment of the hydrophilic and flexible PEG chain increases the hydrodynamic volume of the conjugated molecule. This increased size reduces renal clearance, thereby prolonging the circulation half-life of the biomolecule in the bloodstream. nih.govresearchgate.net

| Pharmacokinetic/Pharmacodynamic Parameter | General Effect of PEGylation in Research Models | Underlying Mechanism |

|---|---|---|

| Circulation Half-Life | Increased | Increased hydrodynamic size reduces renal filtration and clearance. nih.govresearchgate.net |

| Proteolytic Degradation | Decreased | Steric hindrance from the PEG chain protects the protein/peptide from enzymatic attack. creativepegworks.com |

| Distribution | Restricted | Larger size limits extravasation and distribution to certain tissues. researchgate.net |

| Binding Affinity (Potency) | Often Decreased | Steric hindrance may interfere with the interaction between the biomolecule and its target. creativepegworks.com |

| Overall Systemic Exposure (AUC) | Increased | Combined effect of reduced clearance and degradation. creativepegworks.com |

A significant advantage of PEGylating therapeutic proteins and peptides is the reduction of their immunogenicity and antigenicity. nih.goveuropeanpharmaceuticalreview.com The flexible PEG chains, including this compound, form a hydrophilic cloud around the protein surface. This "shielding" effect masks antigenic epitopes, preventing or reducing the recognition of the biomolecule by the immune system. nih.govyoutube.com

In experimental systems, this has been shown to result in lower antibody production against the PEGylated protein compared to its unmodified counterpart. nih.gov By preventing immune recognition, PEGylation can allow for the repeated administration of therapeutic proteins, including those of non-human origin, with a diminished risk of an adverse immune response. researchgate.netyoutube.com While PEG itself has been considered non-immunogenic, some studies have reported the induction of anti-PEG antibodies, which can affect the therapeutic outcome. nih.gov Nevertheless, PEGylation remains a gold standard technique for improving the immunogenicity profile of protein therapeutics. nih.gov

| Research Finding | Molecule Studied | Observed Outcome |

|---|---|---|

| Reduced Antibody Production | Bovine Serum Albumin (BSA) | PEGylated albumin resulted in reduced antibody levels compared to unconjugated albumin following injection. nih.gov |

| Masking of Antigenic Sites | General Proteins | The PEG shield effectively screens surface antigens, minimizing immunogenicity. nih.govnih.gov |

| Prevention of Immune Recognition | General Proteins | PEG-induced steric hindrance can prevent the recognition of the protein by the immune system. researchgate.net |

The covalent attachment of this compound can significantly enhance the solubility and stability of conjugated proteins and peptides. Many therapeutic proteins, particularly larger ones, are prone to aggregation and precipitation in aqueous solutions, which can limit their utility in research and clinical development. nih.govutsouthwestern.edu

| Property | Effect of PEGylation | Significance in Research |

|---|---|---|

| Aqueous Solubility | Increased | Prevents aggregation and precipitation, allowing for higher concentration formulations. europeanpharmaceuticalreview.comnih.gov |

| Conformational Stability | Enhanced | Improves resistance to denaturation from heat or chemical stress. nih.gov |

| Proteolytic Stability | Increased | Protects against degradation by enzymes, increasing the molecule's functional lifespan. europeanpharmaceuticalreview.comnih.gov |

| Long-Term Stability | Improved | Allows for longer storage and sample stability for analytical studies like NMR. nih.govutsouthwestern.edu |

The compound this compound is explicitly identified as a PEG-based PROTAC linker used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). immunomart.orgmedchemexpress.com PROTACs are heterobifunctional molecules designed to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. nih.govsciopen.com A PROTAC consists of three components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov

The linker plays a critical role, as its length, composition, and attachment points influence the physicochemical properties and biological activity of the PROTAC. nih.govnih.gov PEG-based linkers, such as those derived from this compound, are commonly used due to their hydrophilicity, which can improve the solubility and cell permeability of the often large and lipophilic PROTAC molecules. nih.gov The flexibility and length of the PEG chain are optimized to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target. nih.govnih.gov

| PROTAC Linker Parameter | Role of this compound | Impact on PROTAC Function |

|---|---|---|

| Composition | PEG-based, hydrophilic | Can improve solubility and reduce non-specific binding of the PROTAC molecule. nih.gov |

| Length | 15 PEG units provides a defined spacer length | Crucial for spanning the distance between the POI and E3 ligase to enable effective ternary complex formation. nih.gov |

| Flexibility | Inherently flexible polyether chain | Allows for the necessary spatial orientation of the two ligands for productive binding. nih.gov |

| Reactivity | Terminal amine group | Enables covalent attachment to E3 ligase or POI ligands, often through amide bond formation. nih.gov |

Nanomaterial Functionalization and Surface Modification

The properties of this compound make it an effective agent for the surface modification of nanomaterials, altering their behavior in biological systems. The amine terminus allows for covalent attachment to various nanoparticle surfaces, while the PEG chain provides a hydrophilic and protective outer layer.

In the field of drug delivery, liposomes are frequently surface-engineered with PEG derivatives to create long-circulating or "stealth" nanocarriers. nih.govnih.gov Amine-terminated PEGs can be conjugated to the liposome (B1194612) surface, which is often functionalized with reactive groups like carboxylic acids or NHS esters. encapsula.com The dense layer of hydrophilic PEG chains on the liposome surface creates a steric barrier that inhibits the adsorption of plasma proteins (opsonins). mdpi.com This reduction in opsonization prevents the rapid recognition and clearance of the liposomes by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. nih.gov

This "stealth" property significantly prolongs the circulation time of the liposomes, increasing the probability that they will reach their target tissue, such as a tumor, through the enhanced permeability and retention (EPR) effect. nih.govmdpi.com The surface modification of liposomes with molecules like this compound is a cornerstone of modern nanomedicine research, aiming to improve the stability, circulation time, and targeting efficiency of encapsulated drugs. nih.govmonash.edu

| Benefit of Liposome PEGylation | Mechanism | Research Application |

|---|---|---|

| Prolonged Blood Circulation | Reduced opsonization and clearance by the mononuclear phagocyte system (MPS). nih.govmdpi.com | Enhances the likelihood of the liposome reaching its intended target site. nih.gov |

| Improved Stability | Steric hindrance prevents aggregation and can reduce leakage of the encapsulated drug. mdpi.com | Maintains the integrity of the drug carrier until it reaches the target. |

| Enhanced Drug Targeting (Passive) | Longer circulation time allows for greater accumulation in tissues with leaky vasculature (e.g., tumors) via the EPR effect. nih.gov | Increases drug concentration at the disease site while minimizing exposure to healthy tissues. |

| Reduced Immunogenicity | The PEG layer can mask surface antigens on the liposome. nih.gov | Allows for safer repeated administration in preclinical studies. |

Nanoparticle Surface Modification for Biomedical Research

The surface modification of nanoparticles is a critical strategy in biomedical research to enhance their stability, biocompatibility, and targeting capabilities. The process of modifying the surface properties of nanoparticles can significantly influence their interactions with biological systems. frontiersin.org One of the key molecules utilized for this purpose is this compound, a polyethylene (B3416737) glycol (PEG) linker containing 15 PEG units and a terminal amine group. broadpharm.com This structure allows for the covalent attachment of the PEG linker to nanoparticles, a process often referred to as PEGylation.

PEGylation is widely recognized for its ability to create a "stealth" effect on nanoparticles, which helps them evade the body's immune system. nih.gov This is achieved by the PEG layer sterically shielding the nanoparticle surface, which inhibits non-specific interactions with proteins (opsonization) and reduces uptake by macrophage cells of the mononuclear phagocyte system (MPS). nih.govnih.gov This ultimately leads to a longer circulation time in the bloodstream, increasing the likelihood of the nanoparticles reaching their intended target. nih.govnih.gov

The terminal amine group on this compound provides a reactive site for conjugation with various molecules. broadpharm.com For instance, it can react with carboxylic acids, activated NHS esters, and carbonyls. broadpharm.com This functionality is crucial for attaching targeting ligands such as antibodies or peptides to the nanoparticle surface, enabling active targeting of specific cells or tissues. frontiersin.orgscispace.com

The introduction of amine groups onto the surface of PEGylated nanoparticles can also modulate their surface charge. mdpi.com This can influence their interaction with biological environments. For example, amine-bearing PEGylated nanoparticles have been shown to interact with proteins like human serum albumin and mucin, which can affect their stability and transport across biological barriers. mdpi.com

Table 1: Impact of this compound Surface Modification on Nanoparticle Properties

| Property | Effect of this compound Modification | Research Finding |

|---|---|---|

| Biocompatibility | Increased | PEGylation reduces non-specific protein adsorption and immune recognition. nih.govnih.gov |

| Circulation Time | Prolonged | The "stealth" effect of the PEG layer helps nanoparticles evade the mononuclear phagocyte system. nih.govnih.gov |

| Stability | Enhanced | The hydrophilic PEG chains prevent aggregation in aqueous environments. frontiersin.org |

| Targeting | Enabled | The terminal amine group allows for the conjugation of targeting ligands. frontiersin.orgscispace.com |

| Surface Charge | Modulated | Introduction of amine groups can create a net positive charge, influencing biological interactions. mdpi.com |

Polymeric Micelle Systems and this compound Integration

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers in an aqueous solution. nih.govmdpi.com They typically possess a core-shell structure, with a hydrophobic core capable of encapsulating poorly water-soluble drugs and a hydrophilic shell that provides stability and biocompatibility. nih.govmdpi.com PEG is a commonly used polymer for the hydrophilic corona due to its water solubility, biocompatibility, and ability to provide steric protection. mdpi.com

The integration of this compound into polymeric micelle systems offers several advantages. The PEG portion contributes to the formation of the hydrophilic shell, enhancing the stability and circulation time of the micelles through the same "stealth" mechanism observed with nanoparticles. nih.gov The terminal amine group provides a valuable handle for further functionalization of the micelle surface.

This functionalization can be used to attach targeting moieties, such as antibodies or peptides, to direct the micelles to specific cells or tissues, thereby enhancing the therapeutic efficacy and reducing off-target side effects. mdpi.com The ability to modify the surface of polymeric micelles is a key strategy for developing "smart" drug delivery systems that can respond to specific biological cues.

Research has shown that the properties of polymeric micelles, such as their drug-loading capacity and release kinetics, can be fine-tuned by altering the composition of the block copolymers. nih.govresearchgate.net The inclusion of functional groups like the amine on this compound allows for a high degree of control over the surface chemistry of the micelles, enabling the development of sophisticated and targeted drug delivery platforms.

Biomaterial Surface Coatings for Enhanced Biocompatibility

The biocompatibility of implanted medical devices is of paramount importance to prevent adverse reactions such as inflammation, thrombosis, and bacterial infection. nih.govmdpi.com Surface modification of biomaterials is a critical strategy to improve their interaction with biological systems. nih.govnih.gov Amine-rich coatings are of particular interest because the amine groups can play a role in regulating cell behavior and provide sites for the immobilization of bioactive molecules. rsc.org

This compound can be used to create biocompatible coatings on the surface of various biomaterials. The PEG component of the molecule is known to resist protein adsorption and cell adhesion, which can help to reduce the foreign body response to an implanted device. nih.gov This "antifouling" property is a key aspect of improving the biocompatibility of materials that come into contact with blood or tissue.

The terminal amine group of this compound allows for the covalent attachment of biomolecules that can further enhance the biocompatibility and functionality of the surface. rsc.org For example, anticoagulant molecules like heparin can be immobilized to reduce the risk of blood clotting on cardiovascular implants. rsc.org Similarly, growth factors or cell-adhesion peptides can be attached to promote tissue integration and healing.

The ability to create a surface that is both resistant to non-specific interactions and capable of specific, beneficial biological interactions is a major goal in the field of biomaterials. The dual functionality of this compound, with its protein-repellent PEG chain and its reactive amine group, makes it a valuable tool for achieving this goal.

Conjugation for Diagnostic and Imaging Probes

Development of Imaging Agents and Diagnostic Probes

The amine group on this compound serves as a versatile reactive site for the conjugation of various imaging agents and diagnostic probes. broadpharm.com This allows for the development of targeted probes that can be used for a variety of in vitro and in vivo applications. Amine-reactive compounds, such as those with succinimidyl ester (SE) or isothiocyanate (ITC) functional groups, can readily react with the primary amine of this compound to form stable covalent bonds. thermofisher.comthermofisher.com

By attaching a fluorescent dye to this compound, a fluorescent probe can be created. The PEG linker in this conjugate helps to improve the solubility and reduce the non-specific binding of the dye, leading to a better signal-to-noise ratio in imaging experiments. Similarly, chelating agents for metal ions used in magnetic resonance imaging (MRI) or positron emission tomography (PET) can be conjugated to this compound to create targeted contrast agents.

The ability to attach these probes to a PEG linker like this compound is crucial for their application in biological systems. The PEG chain not only improves the pharmacokinetic properties of the probe but also provides a spacer arm that can reduce steric hindrance and allow the imaging moiety to interact more effectively with its target.

Fluorescent Staining and Quantification Research

In the field of quantitative biology, the ability to accurately measure the number of specific molecules on a surface or in a solution is essential. Fluorescent probes are often used for this purpose due to their high sensitivity. The primary amine group of this compound can be quantified using fluorescent reagents that specifically react with primary amines, such as fluorescamine. researchgate.net

This reaction allows for the determination of the number of amine groups present on a surface that has been modified with this compound. This information is critical for optimizing the conjugation of other molecules, such as antibodies or drugs, to the surface. By knowing the density of reactive amine groups, researchers can control the loading of the conjugated molecule and ensure the reproducibility of their experiments.

For example, in the context of nanoparticle functionalization, a fluorescamine assay can be used to quantify the amount of this compound that has been successfully attached to the nanoparticle surface. researchgate.net This provides a quality control step to ensure that the nanoparticles have the desired surface chemistry before they are used in subsequent applications.

Table 2: Applications of this compound in Diagnostics and Imaging

| Application | Role of this compound | Example |

|---|---|---|

| Targeted Imaging Probes | Serves as a linker to attach imaging agents and targeting moieties. | Conjugation of a fluorescent dye and a tumor-targeting peptide. |

| MRI Contrast Agents | Provides a biocompatible scaffold for chelating gadolinium ions. | Development of targeted MRI contrast agents for cancer detection. |

| PET Tracers | Acts as a linker for attaching positron-emitting isotopes. | Creation of PET tracers for imaging specific biological processes. |

| Fluorescent Quantification | The primary amine group can be quantified using fluorescent reagents. | Using fluorescamine to determine the density of amine groups on a modified surface. researchgate.net |

Gene and Drug Delivery System Research

The development of safe and effective non-viral vectors for gene and drug delivery is a major focus of biomedical research. nih.govresearchgate.net Cationic polymers, such as those containing a high density of amine groups, are promising candidates for this application due to their ability to electrostatically interact with and condense negatively charged nucleic acids (DNA and RNA) and to form complexes with certain drugs. nih.govmdpi.com

While this compound itself is not a polycation, its terminal amine group can be used to introduce a positive charge onto a drug delivery system. More importantly, it can be incorporated into more complex delivery vehicles, such as nanoparticles and liposomes, to provide a combination of stealth properties and a site for further functionalization. nih.govmdpi.com

The PEGylation of drug and gene delivery systems is a well-established strategy to improve their in vivo performance. nih.gov The inclusion of a reactive group like the amine in this compound adds a layer of functionality that allows for the creation of more sophisticated and targeted delivery vehicles.

Functionalization of Drug Delivery Systems

The primary amine group on this compound is crucial for its application in functionalizing drug delivery systems. This amine group allows for the straightforward conjugation of targeting moieties, which can direct the drug carrier to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target effects.

One key application is the surface modification of nanoparticles. For instance, research has demonstrated the successful synthesis of mesoporous silica nanoparticles functionalized with amino-terminated polyethylene glycol (H2N-PEG-NH2). atlantis-press.com In such systems, the nanoparticles are first modified to have a carboxyl group (–COOH) on their surface. Subsequently, the amine-terminated PEG is grafted onto the surface through the formation of a stable amide bond. atlantis-press.com The terminal amine group of the attached PEG chain is then available for coupling with targeting molecules like folic acid, hyaluronic acid, or specific peptides, providing a versatile platform for targeted drug delivery. atlantis-press.com

This functionalization strategy is applicable to a wide range of drug delivery platforms, including liposomes and magnetic nanoparticles. nih.govnih.govnih.gov In the case of liposomes, lipids containing a PEG spacer with a terminal amine group can be incorporated into the liposome bilayer. nih.gov This exposes the amine groups on the outer surface, making them available for conjugation reactions. nih.gov Similarly, magnetic nanoparticles have been functionalized with PEG that has an N-hydroxysuccinimide (NHS) group, which readily reacts with the amine groups on antibodies to create targeted therapeutic and diagnostic agents. nih.govnih.gov

The table below summarizes findings from research on drug delivery systems functionalized with amine-terminated PEG.

| Drug Delivery System | Functionalization Strategy | Purpose of Amine Group | Outcome |

| Mesoporous Silica Nanoparticles | Grafting of H2N-PEG-NH2 onto carboxylated nanoparticles via amide bond formation. atlantis-press.com | To provide a reactive site for conjugating targeting molecules. atlantis-press.com | Created a platform for targeted drug delivery with potential for improved in vivo circulation. atlantis-press.com |

| Magnetic Nanoparticles (MNPs) | Coating with Oleic Acid-PEG-NHS to react with amine groups on antibodies. nih.govnih.gov | Serves as the attachment point on the targeting antibody for conjugation to the MNP. | Developed a targeted drug delivery system and MRI contrast agent with sustained drug release. nih.govnih.gov |

| Liposomes | Incorporation of amine-functionalized PEGylated lipids (DSPE-PEG-amine) into the bilayer. nih.gov | To allow for the covalent attachment of targeting ligands to the liposome surface. nih.gov | Enables the creation of immunoliposomes that can specifically target certain antigens. |

Vector Functionalization in Gene Delivery Research

In the field of gene therapy, the goal is to efficiently deliver genetic material (like DNA or RNA) into target cells. Non-viral vectors are often preferred due to safety concerns associated with viral vectors. The functionalization of these non-viral vectors is critical to their success, and amine groups play a pivotal role in this process.

The amine functionality, such as that on this compound, is particularly useful because it is protonated at physiological pH, conferring a positive charge to the vector. This positive charge is essential for several steps in gene delivery. Firstly, it facilitates the condensation of negatively charged nucleic acids into compact nanoparticles, often called polyplexes. This condensation protects the genetic material from degradation by nucleases in the bloodstream.

Secondly, the positive surface charge of the amine-functionalized vector promotes interaction with the negatively charged cell membrane, enhancing cellular uptake through endocytosis. Research into various amine-functionalized vectors, such as those using polyethylenimine (PEI) or amine-modified gold nanoparticles, has demonstrated their effectiveness. For example, magnetic nanoparticles modified with PEI have been shown to efficiently deliver reporter genes to various cell lines, with the efficiency being further enhanced by an external magnetic field. nih.gov Studies have also shown that coating gold nanoparticles with lysine-based headgroups, which contain amine groups, produces effective transfection vectors with low cytotoxicity. nih.gov

While direct studies specifying this compound in gene vectors are limited, the principles of using amine-terminated PEGs are well-established. PEGylating a gene carrier can shield its positive charge to some extent, which helps in reducing toxicity and preventing aggregation in the bloodstream. The terminal amine group can still be used for attaching specific targeting ligands to direct the gene vector to the desired cell type, improving the specificity of the gene therapy.

The table below outlines research findings on gene delivery vectors functionalized with amine-containing polymers or molecules.

| Gene Vector | Amine-Containing Moiety | Role of Amine Group(s) | Key Research Finding |

| Magnetic Nanoparticles | Polyethylenimine (PEI) | Condensing DNA and providing a positive charge for cell interaction. | Could deliver foreign genes with high efficiency, which was enhanced 5-10 fold by a magnetic field. nih.gov |

| Gold Nanoparticles | Lysine-based headgroups | Facilitates DNA condensation and delivery. | Lysine (B10760008) dendron-functionalized nanoparticles were ~28 times more effective at transfection than polylysine and showed no cytotoxicity. nih.gov |

| Poly(vinyl alcohol)s (PVAs) | Diamines | DNA condensation and interaction with cell membranes. | The degree of amine substitution influenced the efficiency of DNA condensation and gene expression. |

Analytical and Characterization Techniques for M Peg15 Amine Conjugates

Spectroscopic Methods for Conjugate Analysis

Spectroscopic techniques are fundamental in providing detailed information about the molecular structure and functional groups present in m-PEG15-amine conjugates.

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for confirming the covalent attachment of this compound to a target molecule. ucl.ac.uk The technique identifies the characteristic vibrational frequencies of specific chemical bonds within a molecule. When analyzing an this compound conjugate, the resulting spectrum is examined for the presence of key functional groups from both the PEG chain and the biomolecule, as well as the new linkage formed between them (e.g., an amide bond if the amine has reacted with a carboxylic acid).

The FTIR spectrum of a successful conjugate will display characteristic absorption bands indicative of the PEG backbone, such as the strong C-O-C ether stretching vibrations. gaomingyuan.com Additionally, the presence of the terminal amine group in the starting material can be confirmed by N-H stretching vibrations. libretexts.orgresearchgate.net Upon conjugation, the disappearance or shift of these amine-related peaks and the appearance of new peaks, for instance, the amide I and amide II bands, can provide evidence of successful bond formation. psu.edu

Table 1: Characteristic FTIR Absorption Bands for this compound and Conjugates

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Significance in Conjugate Analysis |

|---|---|---|---|

| Ether | C-O-C Stretch | ~1100 (strong, broad) | Confirms the presence of the PEG backbone. |

| Alkane | C-H Stretch | ~2870 - 2950 | Indicates the aliphatic nature of the PEG chain. |

| Primary Amine | N-H Stretch | ~3300 - 3500 (pair of bands) | Identifies the terminal amine group on the unreacted this compound. |

| Primary Amine | N-H Bend (Scissoring) | ~1590 - 1650 | Confirms the primary amine group. |

| Amide (if formed) | C=O Stretch (Amide I) | ~1630 - 1690 | Evidence of a new amide bond formed during conjugation. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of this compound and its conjugates. eurolab.trlibretexts.org Both ¹H NMR and ¹³C NMR provide precise information about the chemical environment of atoms within the molecule, allowing for unambiguous structure confirmation and purity assessment. sigmaaldrich.comjeolusa.com

In the ¹H NMR spectrum of this compound, the most prominent signal is a large peak corresponding to the repeating ethylene (B1197577) glycol protons (-O-CH₂-CH₂-O-). nih.gov Other key signals include the singlet for the terminal methoxy (B1213986) (CH₃-O-) group and signals for the protons on the carbon adjacent to the terminal amine group. libretexts.org By comparing the integration of the terminal methoxy protons to the repeating unit protons, the degree of polymerization can be confirmed. nih.gov After conjugation, shifts in the signals of the protons near the amine group and the appearance of new signals from the conjugated molecule confirm the successful reaction. frontiersin.org

Table 2: Typical ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Structure | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Methoxy Protons | CH₃ -O- | ~3.38 | Singlet |

| Ethylene Glycol Protons | -O-CH₂ -CH₂ -O- | ~3.64 | Broad Singlet / Multiplet |

| Protons α to Amine | -O-CH₂-CH₂ -NH₂ | ~2.8 - 3.0 | Triplet |

Note: Chemical shifts are approximate and can vary based on the solvent and conjugation partner.

Mass spectrometry (MS) is an indispensable technique for characterizing PEGylated molecules, as it provides a direct measurement of the molecular weight. walshmedicalmedia.comnsc.ru This allows for the confirmation of the covalent attachment of one or more this compound chains to a target biomolecule. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly employed. walshmedicalmedia.comthermofisher.com

Analysis of PEGylated products by MS can be challenging due to the polydispersity of typical PEG reagents and the generation of multiple charge states in ESI-MS. sciex.com However, for a monodisperse species like this compound, the analysis is more straightforward. The mass spectrum of a conjugate will show a mass increase corresponding to the mass of the this compound unit (approximately 707.8 Da) or multiples thereof, confirming the degree of PEGylation. nih.gov MS can also identify impurities, degradation products, or unreacted starting materials. thermofisher.comualberta.ca Coupling MS with liquid chromatography (LC-MS) provides separation and mass identification simultaneously, offering a powerful tool for analyzing complex reaction mixtures. enovatia.com

Table 3: Applications of Mass Spectrometry in this compound Conjugate Analysis

| MS Technique | Information Provided | Key Advantages for PEG Conjugates |

|---|---|---|

| ESI-MS | Accurate molecular weight of the conjugate, degree of PEGylation, impurity profiling. | Soft ionization preserves the intact conjugate; easily coupled with HPLC for LC-MS analysis. thermofisher.com |

| MALDI-TOF-MS | Average molecular weight, distribution of PEGylated species (degree of PEGylation). | High mass range, tolerant to some buffers and salts, good for analyzing complex mixtures. walshmedicalmedia.com |

Chromatographic Separations of this compound Bioconjugates

Chromatographic methods are essential for the purification and analytical assessment of this compound bioconjugates. They separate components of a mixture based on their physical or chemical properties, allowing for the isolation of the desired product and the quantification of its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of PEGylated bioconjugates. frontiersin.org Reversed-phase HPLC (RP-HPLC) is particularly effective, separating molecules based on their hydrophobicity.

In the context of this compound conjugates, RP-HPLC can effectively separate the more hydrophobic PEGylated conjugate from the unreacted, more polar protein or peptide. phenomenex.com It can also separate the conjugate from free this compound. waters.com The method is used to assess the purity of the final product, monitor the progress of the conjugation reaction, and quantify different species in the mixture. acs.org The choice of column, mobile phase composition, and gradient are optimized to achieve the best resolution for the specific conjugate being analyzed. d-nb.info

Table 4: Representative RP-HPLC Conditions for PEG-Conjugate Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C4, C8, or C18 stationary phase | Separation based on hydrophobicity. C4 is often used for larger proteins. phenomenex.com |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Aqueous phase; TFA acts as an ion-pairing agent to improve peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% TFA | Organic phase for eluting hydrophobic components. |

| Gradient | Increasing percentage of Mobile Phase B over time | To elute molecules with increasing hydrophobicity, from unreacted protein to the PEGylated conjugate. |

| Detection | UV Absorbance (e.g., 214 nm, 280 nm) | To detect peptides/proteins and monitor elution. |

| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow rate. |

Size Exclusion Chromatography (SEC), also known as gel filtration chromatography, separates molecules based on their hydrodynamic radius (i.e., their size in solution). sigmaaldrich.com This technique is exceptionally well-suited for analyzing PEGylated conjugates. The attachment of a PEG chain significantly increases the hydrodynamic volume of a biomolecule, causing it to elute earlier from the SEC column than its non-PEGylated counterpart. sepax-tech.com

SEC is used to determine the extent of PEGylation by separating mono-PEGylated, multi-PEGylated, and un-PEGylated species. chromatographyonline.com It is also a primary method for detecting and quantifying aggregates, which are high-molecular-weight impurities that elute even earlier than the desired conjugate. lcms.czwaters.com Because the separation is based on size under non-denaturing conditions, SEC provides valuable information on the homogeneity and aggregation state of the final product.

Table 5: Example SEC Parameters for PEG-Conjugate Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Silica-based with hydrophilic coating (e.g., TSKgel) | Porous matrix separates molecules by size; hydrophilic surface minimizes non-specific interactions. chromatographyonline.com |

| Mobile Phase | Isocratic phosphate (B84403) or saline buffer (e.g., 150 mM Sodium Phosphate, pH 7.0) | To maintain the native structure of the protein and ensure separation is based purely on size. sigmaaldrich.comsepax-tech.com |

| Flow Rate | 0.5 - 1.0 mL/min | Slower flow rates can improve resolution. chromatographyonline.com |

| Detection | UV Absorbance (280 nm), Refractive Index (RI) | UV for protein detection; RI can detect the PEG moiety itself. sigmaaldrich.com |

| Application | Purity assessment, aggregate quantification, separation of PEGylated vs. non-PEGylated species. | Provides a clear profile of the product based on molecular size. |

Advanced Characterization for Nanostructured Materials

Characterization of nanostructured materials modified with this compound is essential to understand their behavior in biological and research settings. Techniques providing insights into particle size, morphology, and surface charge are fundamental to predicting their in-vitro and in-vivo performance.

Dynamic Light Scattering (DLS) is a non-invasive technique widely used to determine the size distribution profile of small particles in suspension. microtrac.com The method measures the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of the particles. usp.org Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. usp.org By analyzing these fluctuations, the translational diffusion coefficient of the particles can be calculated and used to determine the hydrodynamic diameter via the Stokes-Einstein equation. usp.orgwyatt.com

For this compound conjugates, DLS is critical for measuring the hydrodynamic size of the nanocarrier system, such as a liposome (B1194612) or nanoparticle, to which it is attached. The hydrodynamic diameter includes the core particle and the solvated layer on its surface, providing a measure of the effective size in a liquid medium. rsc.org The PEGylation of nanoparticles, including conjugation with molecules like this compound, typically increases the hydrodynamic diameter. nih.govresearchgate.net This increase confirms the successful conjugation of the hydrophilic PEG chains, which extend into the aqueous medium. rsc.org The polydispersity index (PDI), also obtained from DLS measurements, provides information on the broadness of the size distribution, with a lower PDI value indicating a more monodisperse and homogeneous sample. acs.orgresearchgate.net

The following table presents representative data from studies on PEGylated nanoparticles, illustrating the impact of PEGylation on particle size as measured by DLS.

Table 1: Representative DLS Data for PEGylated Nanoparticles

| Formulation | Base Nanoparticle | PEG Derivative | Average Diameter (d.nm) by DLS | Polydispersity Index (PDI) | Reference |

|---|---|---|---|---|---|

| sHDL | Synthetic High-Density Lipoprotein | - | 9.6 ± 0.2 | N/A | nih.gov |

| PEG-sHDL | Synthetic High-Density Lipoprotein | PEG2000 | 12.1 ± 0.1 | N/A | nih.gov |

| LIP | Liposome | - | 130.7 ± 0.8 | N/A | nih.gov |

| PEG-LIP | Liposome | PEG2000 | 100.9 ± 1.3 | N/A | nih.gov |

| SLNs without PEG | Solid Lipid Nanoparticle | - | 47.3 ± 0.5 | 0.18 ± 0.01 | psu.edu |

| SLNs with PEG | Solid Lipid Nanoparticle | PEG monostearate | 28.0 ± 0.6 | 0.13 ± 0.02 | psu.edu |

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for the direct visualization and morphological analysis of nanostructured materials. rsc.org These high-resolution imaging tools provide crucial information about the size, shape, and surface features of nanoparticles conjugated with this compound. nih.gov

The primary distinction between the two techniques lies in their imaging mechanism. SEM creates an image by detecting electrons that are reflected or knocked off the sample's surface, providing detailed information about surface topography and composition. nih.govthermofisher.com In contrast, TEM generates an image from electrons that are transmitted through an ultrathin sample, revealing details about the internal structure, morphology, and crystal structure. nih.govthermofisher.com

Table 2: Comparison of Particle Size Measured by DLS and TEM for PEGylated Micelles

| Micelle Formulation | Diameter by DLS (Hydrated State) | Diameter by TEM (Dry State) | Key Observation | Reference |

|---|---|---|---|---|

| Low PEG Density Micelles | Smaller | Difficult to image due to aggregation | Low PEG density leads to instability upon drying. | acs.org |

| High PEG Density Micelles | Larger | Clearly visible individual micelles | High PEG density prevents aggregation and maintains structure. | acs.org |

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. psu.edu This measurement is performed by applying an electric field across the sample and measuring the velocity of the particles using a laser; this velocity is then used to calculate the zeta potential. entegris.com For nanocarriers conjugated with this compound, the zeta potential provides critical information about the surface chemistry.

Therefore, the final zeta potential of an this compound conjugated nanoparticle is a balance between the charge of the underlying core material, the positive charge from the amine group, and the shielding effect of the PEG chain. mdpi.com Monitoring changes in zeta potential is a reliable method to confirm the successful conjugation of charged molecules like this compound. For instance, the addition of amine-containing polymers to a nanoparticle formulation typically results in a positive zeta potential. mdpi.com

Table 3: Zeta Potential of Various Nanoparticle Formulations

| Formulation | Key Surface Moiety | Zeta Potential (mV) | Reference |

|---|---|---|---|

| Low PEG Density Micelles | PEG | -15 mV | acs.org |

| High PEG Density Micelles | PEG | Neutral | acs.org |

| Amine-NPs | Amine | Positive | mdpi.com |

| Amine/PEG-NPs | Amine and PEG | Decreased positive charge compared to Amine-NPs | mdpi.com |

| SLNs without PEG | Stearylamine | +22.5 ± 1.5 | psu.edu |

| SLNs with PEG | Stearylamine and PEG | +27.8 ± 6.4 | psu.edu |

Stability and Degradation Studies of this compound Conjugates in Research Environments

The stability of this compound conjugates is paramount for their successful application in research, particularly in drug delivery and bio-imaging. Instability can lead to premature degradation, aggregation, or loss of function. researchgate.netresearchgate.net Stability studies are designed to evaluate how the physicochemical properties of the conjugates change over time under specific environmental conditions, such as in aqueous buffers. umich.edu

Hydrolytic stability refers to the resistance of a chemical compound to degradation by hydrolysis, the process of cleavage by reaction with water. For this compound conjugates, the stability of the linkage connecting the PEG chain to the nanoparticle or therapeutic molecule is of primary concern. The nature of this covalent bond dictates the conjugate's stability in aqueous research environments.

The this compound molecule itself is generally stable. However, when it is conjugated to another molecule, the resulting bond can be susceptible to hydrolysis. For example, if the amine group of this compound is reacted with an N-hydroxysuccinimide (NHS) ester, it forms a stable amide bond that is generally resistant to hydrolysis under physiological conditions. researchgate.net In contrast, ester linkages are much more prone to hydrolysis, which can lead to the cleavage of the PEG chain from the nanocarrier. csic.es

Investigations into hydrolytic stability often involve incubating the conjugate in aqueous buffers (e.g., phosphate-buffered saline at pH 7.4) at a controlled temperature (e.g., 37°C) for an extended period. mdpi.com The stability is then assessed by monitoring key parameters over time, such as particle size and zeta potential (using DLS), and the integrity of the conjugate (using chromatographic techniques). researchgate.netumich.edu Significant changes in these parameters can indicate aggregation or degradation of the nanoparticles. researchgate.net

Table 4: Factors Influencing Hydrolytic Stability of PEG-Amine Conjugates

| Factor | Influence on Stability | Rationale | Reference |

|---|---|---|---|

| Linkage Chemistry | High | Amide and ether bonds are generally stable; ester bonds are susceptible to hydrolysis. | researchgate.netcsic.es |

| pH of Environment | Moderate to High | Hydrolysis of susceptible bonds (e.g., esters) can be accelerated at acidic or alkaline pH. | researchgate.net |

| Temperature | Moderate | Increased temperature can accelerate the rate of chemical degradation reactions. | researchgate.net |

| Enzymatic Activity | High (in biological media) | In biological fluids like plasma or serum, proteolytic enzymes can degrade peptide-based linkers or protein conjugates. | mdpi.com |

Computational and Theoretical Studies of M Peg15 Amine Systems

Molecular Modeling and Simulation of m-PEG15-amine Conjugates

Key Research Findings:

Conformational Analysis: Molecular dynamics (MD) simulations can predict the conformational landscape of this compound conjugated to various molecules, such as peptides or small-molecule drugs. These simulations reveal how the flexible PEG chain can adopt various conformations, effectively creating a hydrophilic shield around the conjugated molecule. This shielding effect is a key factor in reducing immunogenicity and preventing enzymatic degradation. ekb.eg

Hydration and Solubility: Simulations can explicitly model the interaction of water molecules with the PEG chain. The ethylene (B1197577) glycol units of PEG form hydrogen bonds with water, leading to the formation of a hydration shell that increases the hydrodynamic radius of the conjugate. ekb.eg This increased size and hydrophilicity contribute to enhanced solubility and prolonged circulation times in the body. nih.gov

Interaction with Biological Membranes: Coarse-grained molecular dynamics (CG-MD) simulations are particularly useful for studying the interaction of PEGylated entities with larger biological structures like cell membranes. researchgate.net These simulations can model how the this compound chain influences the approach and binding of a drug-loaded nanoparticle to a lipid bilayer, providing insights into cellular uptake mechanisms. researchgate.net

Table 1: Representative Molecular Dynamics Simulation Parameters for a Generic this compound Conjugate System

| Parameter | Value/Description | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system, defining atom types, bonds, angles, and dihedrals. |

| Water Model | TIP3P, SPC/E | Explicitly represents water molecules to simulate the aqueous environment and hydration effects. |

| System Size | ~50,000 - 100,000 atoms | Includes the conjugate, water molecules, and ions to create a realistic simulation box. |

| Simulation Time | 100 - 500 nanoseconds | Allows for sufficient sampling of conformational space to observe dynamic behavior. |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature to mimic physiological conditions. |

| Temperature | 310 K (37 °C) | Simulates human body temperature. |

| Pressure | 1 bar | Represents atmospheric pressure. |

In Silico Predictions of Conjugation Efficiency and Stability

In silico methods, which encompass a range of computational techniques, are increasingly employed to predict the efficiency of PEGylation reactions and the stability of the resulting conjugates. These predictive models can save significant time and resources by identifying promising candidates and reaction conditions before extensive experimental work is undertaken.

Key Research Findings:

Reaction Site Accessibility: Computational tools can analyze the three-dimensional structure of a target protein to predict the solvent-accessible surface area (SASA) of potential conjugation sites, such as the primary amines of lysine (B10760008) residues and the N-terminus. A higher SASA generally correlates with a higher probability of successful conjugation with this compound.

Predicting Conjugation Outcomes: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the likelihood of a successful PEGylation reaction based on the physicochemical properties of the target molecule and the PEGylating agent. researchgate.net These models use descriptors such as molecular weight, logP, and the number of hydrogen bond donors and acceptors to build predictive algorithms.

Stability Against Degradation: Computational models can simulate the conditions that might lead to the degradation of the conjugate. For example, simulations can probe the stability of the amide bond formed between the amine of this compound and a carboxyl group on a target molecule under different pH and temperature conditions. This can help in predicting the shelf-life and in vivo stability of the PEGylated product. slideshare.net

Modeling of PEGylated Nanoparticles: In silico studies can predict how the density of this compound on the surface of a nanoparticle affects its stability and interaction with the biological environment. nih.gov Higher PEG densities can lead to a more pronounced "stealth" effect, reducing uptake by the mononuclear phagocyte system and prolonging circulation. nih.gov However, there is an optimal density, as excessive PEGylation can sometimes hinder the therapeutic action of the encapsulated drug. nih.govumich.edu

Table 2: In Silico Tools and Predicted Outcomes for this compound Conjugation

| In Silico Method | Input Data | Predicted Outcome | Relevance to this compound |

| Molecular Docking | 3D structure of target protein and this compound | Preferred binding orientation and energy at potential conjugation sites. | Helps identify the most sterically favorable lysine residues or N-terminus for conjugation. |

| Quantum Mechanics (QM) | Electronic structure of reacting groups | Reaction energy barriers and transition state geometries. | Predicts the chemical reactivity of the amine group of this compound with a target functional group. |

| SASA Calculation | 3D structure of the target protein | Surface area of amino acid residues accessible to the solvent. | Prioritizes potential conjugation sites based on their exposure. |

| QSAR Modeling | A dataset of known successful and unsuccessful conjugations with molecular descriptors. | A predictive model for the probability of a successful reaction. | Can screen large libraries of potential drug candidates for their suitability for PEGylation with this compound. |

Emerging Research Directions and Future Outlook for M Peg15 Amine

Novel Applications in Chemical Biology

The field of chemical biology seeks to understand and manipulate biological systems using chemical tools. The unique properties of m-PEG15-amine make it a versatile building block for creating such tools. The terminal amine group provides a reactive site for covalent attachment to a wide array of biomolecules, including proteins, peptides, and oligonucleotides, through well-established bioconjugation chemistries. biosyn.com

A primary application lies in the site-specific modification of therapeutic proteins and peptides. biosyn.comnih.gov Traditional PEGylation often involves reacting activated PEGs with lysine (B10760008) residues on a protein's surface, which can lead to a heterogeneous mixture of products with varying sites of attachment and degrees of PEGylation. biosyn.com This heterogeneity can be a significant drawback, making it difficult to achieve reproducible biological activity and fulfill strict regulatory criteria. biosyn.com The defined structure of this compound is well-suited for modern, site-specific conjugation strategies. For instance, the amine group can be modified to react with a unique site on a protein, such as an introduced cysteine residue or a specific N-terminal amino acid, ensuring a homogeneous final product with preserved biological activity. biosyn.comnih.gov

Furthermore, the this compound linker is being explored in the construction of complex, multi-component biological tools. Research has demonstrated the use of a PEG15 linker, assembled from smaller PEG units, to create bispecific antibody fragments (bsFpFs). nih.gov In this approach, the PEG linker connects two different antibody fragments (Fab), each targeting a distinct antigen. nih.gov This creates a molecule with dual-targeting capabilities, a strategy of immense interest for developing novel therapeutics and diagnostic agents. nih.govresearchgate.net The amine functionality of this compound allows it to be readily incorporated into such sophisticated molecular architectures using various ligation chemistries. nih.gov

The relatively short, hydrophilic chain of this compound can also be used to modulate the physicochemical properties of small molecules or probes without drastically increasing their size. This can improve the aqueous solubility of hydrophobic compounds and influence their pharmacokinetic profiles, making them more suitable for biological assays and in vivo studies. nih.govwikipedia.org

Integration into Stimuli-Responsive Systems

A significant area of innovation in materials science and drug delivery is the development of "smart" or stimuli-responsive systems. These systems are designed to undergo physical or chemical changes in response to specific triggers found in a particular microenvironment, such as a tumor or an area of inflammation. mdpi.comnih.govmemphis.edu The this compound molecule is an ideal component for building such systems, where the PEG chain provides biocompatibility and the amine group serves as a versatile anchor point for attaching stimuli-sensitive linkers or cargo molecules. tandfonline.com

Stimuli-responsive systems can be designed to react to a variety of internal or external triggers:

pH-Responsiveness : The acidic microenvironment of tumors (pH ~6.5) or intracellular compartments like endosomes and lysosomes (pH 4.0-6.0) is a common trigger. nih.govfrontiersin.org The amine group of this compound can be used to attach drugs via acid-labile linkers, such as hydrazones, which are stable at physiological pH (7.4) but cleave in acidic conditions to release the therapeutic payload. frontiersin.org Alternatively, polymers containing amine groups can themselves be pH-responsive; as the pH drops, protonation of the amine groups can cause swelling or disassembly of a nanocarrier, triggering drug release. nih.govresearchgate.net

Redox-Responsiveness : The intracellular environment has a significantly higher concentration of reducing agents like glutathione (B108866) (GSH) compared to the extracellular space. rsc.orgfrontiersin.org This differential can be exploited by using disulfide bonds as redox-sensitive linkers. The amine group of this compound can be reacted to connect it to a molecule containing a disulfide bridge, which will be cleaved inside the cell, releasing the attached molecule. tandfonline.comfrontiersin.org

Enzyme-Responsiveness : Specific enzymes that are overexpressed in disease states, such as certain proteases or cathepsins in tumors, can be used as triggers. mdpi.com Peptides that are substrates for these enzymes can be synthesized and attached to this compound, creating a system where the PEGylated molecule releases its cargo only in the presence of the target enzyme. mdpi.com

The integration of this compound into these systems allows for the creation of sophisticated nanomedicines that can circulate stably in the bloodstream and release their therapeutic contents specifically at the site of disease, thereby increasing efficacy and minimizing off-target side effects. mdpi.comnih.gov

| Stimulus | Triggering Environment | Potential Chemistry with this compound | Desired Outcome |

| pH | Tumor microenvironment, endosomes, lysosomes (acidic) | Attachment of drugs via acid-cleavable hydrazone linkers to the amine group. frontiersin.org | Site-specific drug release |